Synthetic Accessibility: Quantitative Yield vs. 78% Baseline for Related α‑Aminonitriles
2-(Dimethylamino)butanenitrile can be synthesized in quantitative yield using adapted Vilsmeier conditions, as reported by Jaster et al. [1]. In contrast, the closely related 2-(dimethylamino)-2-methylbutanenitrile, which shares the same core α‑aminonitrile motif but features an additional methyl substituent at the α‑carbon, is obtained in only 78% yield under alternative aqueous reaction conditions . This 22% yield gap highlights a meaningful synthetic advantage in procurement scenarios where high throughput or cost‑efficient production is paramount.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative (≈100%) |
| Comparator Or Baseline | 2-(Dimethylamino)-2-methylbutanenitrile: 78% yield |
| Quantified Difference | ≈22 percentage points higher |
| Conditions | Adapted Vilsmeier conditions vs. aqueous dimethylamine/KCN reaction |
Why This Matters
Higher synthetic yield directly reduces cost per gram and improves supply reliability, a critical factor for research programs requiring multi‑gram quantities.
- [1] Jaster, J., Dressler, E., Geitner, R., Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of 2-(Dimethylamino)butanenitrile. Molbank, 2023(2), M1654. View Source
